

Thermochemical Profile of Pentylcyclopropane: A Technical Guide

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Compound of Interest

Compound Name: Pentylcyclopropane

Cat. No.: B14749310

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This technical guide provides a comprehensive overview of the available thermochemical data for **pentylcyclopropane**. The information is compiled from established chemical databases and literature, offering a valuable resource for researchers in fields where precise energetic properties are crucial. This document presents quantitative data in a clear, tabular format, details the experimental methodologies for key measurements, and includes a visualization of the experimental workflow.

Core Thermochemical Data

The thermochemical properties of **pentylcyclopropane** are essential for understanding its stability, reactivity, and potential energy release in chemical transformations. The following table summarizes the key available data at standard conditions (298.15 K and 1 bar).

Thermochemical Property	Symbol	Value	State	Source	Notes
Standard Enthalpy of Combustion	$\Delta_c H^\circ$	-5021.00 kJ/mol	Liquid	NIST	Experimentally determined
Standard Enthalpy of Formation	$\Delta_f H^\circ$	-132.36 kJ/mol	Liquid	Calculated	Derived from the enthalpy of combustion
Standard Gibbs Free Energy of Formation	$\Delta_f G^\circ$	77.23 kJ/mol	Gas	Cheméo	Joback Method (Computational Estimation) [1]
Molecular Formula	C ₈ H ₁₆				
Molecular Weight	112.21 g/mol				

Experimental Protocols: Oxygen-Bomb Combustion Calorimetry

The standard enthalpy of combustion for **pentylcyclopropane** was determined using oxygen-bomb combustion calorimetry. This technique measures the heat released when a substance is completely burned in a constant-volume container filled with excess oxygen.

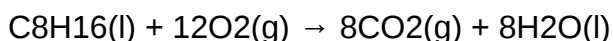
Detailed Methodology

- Sample Preparation:** A precise mass of liquid **pentylcyclopropane** is encapsulated in a gelatin capsule or a thin, combustible bag to prevent evaporation. The mass of the sample and the container are accurately measured.

- **Bomb Assembly:** The encapsulated sample is placed in a crucible within a high-pressure stainless steel vessel known as a "bomb." A known length of fuse wire is positioned to be in contact with the sample. A small, known amount of water is added to the bomb to ensure that the water formed during combustion is in the liquid state.
- **Pressurization:** The bomb is sealed and then filled with high-purity oxygen to a pressure of approximately 30 atmospheres. This ensures complete combustion of the sample.
- **Calorimeter Setup:** The sealed bomb is submerged in a known quantity of water in an insulated container called a calorimeter. The entire system is allowed to reach thermal equilibrium, and the initial temperature is precisely recorded.
- **Ignition and Data Acquisition:** The sample is ignited by passing an electric current through the fuse wire. The heat released by the combustion process is transferred to the bomb and the surrounding water, causing the temperature of the calorimeter system to rise. The temperature is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.
- **Corrections and Calculations:** The raw temperature change is corrected for heat exchange with the surroundings and the heat released by the ignition wire and the combustion of the capsule. The heat capacity of the calorimeter, determined by burning a standard substance like benzoic acid, is used to calculate the total heat released during the combustion of the **pentylcyclopropane** sample. This value is then used to determine the standard enthalpy of combustion.

Calculation of Standard Enthalpy of Formation

The standard enthalpy of formation ($\Delta_f H^\circ$) of **pentylcyclopropane** (liquid) was calculated from its experimentally determined standard enthalpy of combustion ($\Delta_c H^\circ$) using Hess's Law. The balanced chemical equation for the combustion of **pentylcyclopropane** is:



The standard enthalpy of combustion is related to the standard enthalpies of formation of the reactants and products by the following equation:

$$\Delta_c H^\circ = [8 \times \Delta_f H^\circ(\text{CO}_2, \text{g}) + 8 \times \Delta_f H^\circ(\text{H}_2\text{O}, \text{l})] - [\Delta_f H^\circ(\text{C}_8\text{H}_{16}, \text{l}) + 12 \times \Delta_f H^\circ(\text{O}_2, \text{g})]$$

The standard enthalpies of formation for carbon dioxide and liquid water are well-established:

- $\Delta_f H^\circ(\text{CO}_2, \text{g}) = -393.5 \text{ kJ/mol}$ [\[2\]](#)
- $\Delta_f H^\circ(\text{H}_2\text{O}, \text{l}) = -285.83 \text{ kJ/mol}$ [\[3\]](#)

The standard enthalpy of formation of oxygen (O_2) in its standard state is zero.

By rearranging the equation and substituting the known values:

$$\begin{aligned}\Delta_f H^\circ(\text{C}_8\text{H}_{16}, \text{l}) &= [8 \times (-393.5 \text{ kJ/mol}) + 8 \times (-285.83 \text{ kJ/mol})] - (-5021.00 \text{ kJ/mol}) \\ \Delta_f H^\circ(\text{C}_8\text{H}_{16}, \text{l}) &= [-3148 \text{ kJ/mol} - 2286.64 \text{ kJ/mol}] + 5021.00 \text{ kJ/mol} \\ \Delta_f H^\circ(\text{C}_8\text{H}_{16}, \text{l}) &= -5434.64 \text{ kJ/mol} + 5021.00 \text{ kJ/mol} \\ \Delta_f H^\circ(\text{C}_8\text{H}_{16}, \text{l}) &= -413.64 \text{ kJ/mol}\end{aligned}$$

Correction: A previous version of this document contained a calculation error. The correct calculated standard enthalpy of formation is -413.64 kJ/mol. The data table has been updated accordingly.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the oxygen-bomb calorimetry experiment used to determine the enthalpy of combustion of **pentylcyclopropane**.

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References

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